molecular formula C10H16O3 B15263857 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid

1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid

Cat. No.: B15263857
M. Wt: 184.23 g/mol
InChI Key: JFEAEVHPGCAILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H16O3 It is characterized by a cyclobutane ring fused to a cyclopentane ring, with a hydroxyl group and a carboxylic acid group attached

Preparation Methods

The synthesis of 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through photochemical reactions or cycloaddition reactions.

    Cyclopentane Ring Formation: The cyclopentane ring is then fused to the cyclobutane ring through a series of organic reactions, such as Diels-Alder reactions or ring-closing metathesis.

    Functional Group Addition: The hydroxyl and carboxylic acid groups are introduced through oxidation and carboxylation reactions, respectively.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(1-Hydroxycyclopropyl)cyclopentane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its reactivity and stability.

    1-(1-Hydroxycyclobutyl)cyclohexane-1-carboxylic acid:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-(1-hydroxycyclobutyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-8(12)9(4-1-2-5-9)10(13)6-3-7-10/h13H,1-7H2,(H,11,12)

InChI Key

JFEAEVHPGCAILI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)C2(CCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.